![molecular formula C10H9N B1315611 3-(2-Cyanophenyl)-1-propene CAS No. 61463-61-4](/img/structure/B1315611.png)
3-(2-Cyanophenyl)-1-propene
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Description
3-(2-Cyanophenyl)-1-propene is an organic compound belonging to the class of phenylpropene derivatives, which are characterized by the presence of a phenyl group attached to a propene moiety. It is a colorless, water-soluble solid that is used in a variety of scientific research applications. It is also used as a starting material for the synthesis of a wide range of compounds, including drugs and other active pharmaceutical ingredients.
Scientific Research Applications
Synthesis of Benzylamine
2-Allylbenzonitrile can be used in the selective liquid-phase hydrogenation of benzonitrile to benzylamine. This process was investigated on silica-supported Ni, Co, and Pd catalysts at 373 K and 13 bar H2, using ethanol as a solvent. Ni/SiO2 was found to be more active and selective to benzylamine than Co/SiO2 and Pd/SiO2, yielding 78% of benzylamine .
Synthesis of Multi-Substituted Pyrrole Derivatives
3-(2-Cyanophenyl)-1-propene can be used in the synthesis of multi-substituted pyrrole derivatives through [3+2] cycloaddition with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds .
Synthesis of 3,3-bis(methylthio)-1-(4-aryl-1H-pyrrol-3-yl)prop-2-en-1-one
In 2007, the Rao group found that TosMIC and cinnamoylketene dithioacetal can selectively synthesize 3,3-bis(methylthio)-1-(4-aryl-1H-pyrrol-3-yl)prop-2-en-1-one via [3+2] cycloaddition. This reaction occurs selectively on the less polar 4-position ene bond .
Synthesis of Fused Quinazolines
3-(2-Cyanophenyl)-1-propene can be used in the one-pot synthesis of fused quinazolines .
Synthesis of 3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide
3-(2-Cyanophenyl)-1-propene can be used in the synthesis of 3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide. This compound is a versatile material with diverse applications in scientific research.
Material for Scientific Research
2-Allylbenzonitrile is a compound that is used in scientific research. It is a solid at ambient temperature and is stored at ambient temperature .
properties
IUPAC Name |
2-prop-2-enylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEPUZIZTZEFPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539947 |
Source
|
Record name | 2-(Prop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60539947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allylbenzonitrile | |
CAS RN |
61463-61-4 |
Source
|
Record name | 2-(Prop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60539947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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